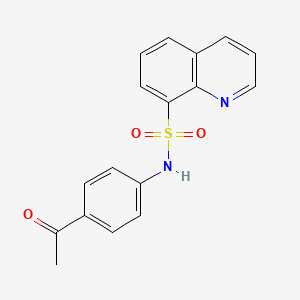

N-(4-acetylphenyl)-8-quinolinesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetylphenyl)-8-quinolinesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-8-quinolinesulfonamide” would likely involve a quinoline ring (a fused ring system involving a benzene ring and a pyridine ring), attached to a sulfonamide group, which is in turn attached to a 4-acetylphenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “N-(4-acetylphenyl)-8-quinolinesulfonamide”, these properties would likely be influenced by factors such as the presence of the quinoline ring, the sulfonamide group, and the 4-acetylphenyl group .

科学的研究の応用

- Ionic liquids (ILs) are versatile solvents with applications in synthesis, catalysis, and materials science. Researchers have synthesized a novel quinoline-based dendrimer-like ionic liquid containing this compound. The ionic liquid was characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), and thermogravimetric analysis (TGA). It demonstrated catalytic activity in the synthesis of new pyridines with a sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild conditions .

- The compound’s nonlinear optical (NLO) properties are of interest. Researchers have evaluated its NLO behavior, which is crucial for applications in photonics, telecommunications, and optical devices. Further studies on its absorption and fluorescence spectra, theoretical analysis, and thermal stability contribute to understanding its potential in this field .

Catalysis and Ionic Liquids

Nonlinear Optical Properties

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(4-acetylphenyl)quinoline-8-sulfonamide primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the pathophysiology of Alzheimer’s disease (AD), a multifactorial neurodegenerative disease .

Mode of Action

The compound interacts with its targets, ChE and MAO, by inhibiting their activity . The in vitro results showed that similar compounds exhibited potent inhibitory effects against these specific enzymes . The inhibition of these enzymes can raise the level of MAO and AChE in the presynaptic cleft and improve signaling .

Biochemical Pathways

The compound affects the biochemical pathways related to the production and degradation of acetylcholine (ACh), a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . By inhibiting ChE and MAO, the compound can potentially increase the levels of ACh in the brain, thereby improving cognitive functions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of cognitive functions. By inhibiting ChE and MAO, the compound increases the levels of ACh in the brain, which can potentially improve cognitive abilities such as learning, memory, perception, and problem-solving .

特性

IUPAC Name |

N-(4-acetylphenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-12(20)13-7-9-15(10-8-13)19-23(21,22)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZZKRJGHZRDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)